N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide
Description
The compound N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a phenylpropanamide moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-15(22)19-14-6-4-3-5-13(14)17-20-16(21-23-17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGSAOAIWSGXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide exerts its effects is often related to its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can contribute to the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Oxadiazole Ring
N-(2-Fluorophenyl)-3-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]propanamide
- Molecular Formula : C₁₈H₁₆FN₃O₃
- Key Differences : The 4-methoxyphenyl substituent replaces the 4-fluorophenyl group on the oxadiazole. Methoxy is electron-donating, increasing lipophilicity (logP) compared to fluorine.
- Implications : Enhanced solubility due to methoxy’s polarity, but reduced metabolic stability compared to fluorine’s resistance to oxidation.
N-(2,3-Dimethylphenyl)-3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazol-5-yl}propanamide
- Key Differences : A trifluoromethyl (CF₃) group replaces fluorine at the phenyl ring. CF₃ is strongly electron-withdrawing and bulky.
- However, steric hindrance may reduce binding efficiency.
CB2-Selective Oxadiazolyl-Propanamides (6a–6e)
- Examples: 6a: 3-(3-(2-Cyano-4-nitrophenyl)-oxadiazolyl)propanamide 6b: 3-(3-(6-Fluoropyridin-3-yl)-oxadiazolyl)propanamide
- Key Differences: Substituents like cyano-nitro (6a) or fluoropyridinyl (6b) alter electronic and steric profiles.
Heterocycle Variations
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability : Fluorine and CF₃ groups resist cytochrome P450-mediated oxidation, whereas methoxy groups are prone to demethylation.
- Receptor Binding : Fluorine’s small size allows tighter binding in sterically restricted pockets, while bulkier groups (e.g., CF₃) may improve selectivity for larger binding sites.
Biological Activity
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The incorporation of the 4-fluorophenyl group and the oxadiazole ring enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 311.31 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP | 3.1554 |
| Polar Surface Area | 55.836 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve multiple mechanisms, including:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes associated with disease pathways.
- Receptor Interaction : Its structural features may allow it to bind to various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Studies have shown effectiveness against certain bacterial strains.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth.
Case Studies and Research Findings
- Antibacterial Activity : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction through caspase activation.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide | Methoxy group instead of fluorine | Potentially different biological activity due to methoxy substitution |
| N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiophene | Furan ring instead of phenyl | Variation in electronic properties and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
